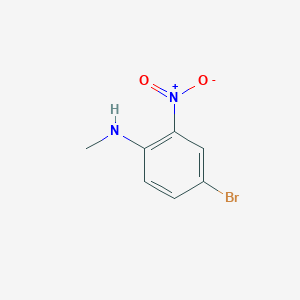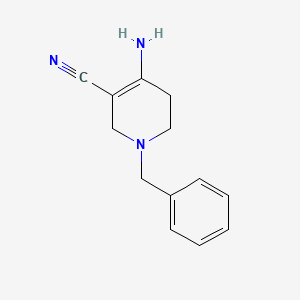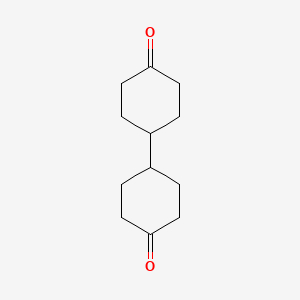
4,4'-Bicyclohexanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of structurally related bicyclic compounds, such as bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes, has been achieved through Cobalt(I)-catalyzed [6π + 2π] cycloaddition of 2-tropylcyclohexanone to allenes and alkynes, demonstrating a novel approach to constructing complex bicyclic frameworks with high yields (70–89%) (Kadikova et al., 2020).
Molecular Structure Analysis
The molecular and crystal structures of several cyclohexanone derivatives have been elucidated through X-ray diffraction methods, revealing slightly distorted chair conformations and specific interactions within the crystal lattices. Such studies provide a deeper understanding of the spatial arrangement and electronic effects influencing the reactivity and properties of these compounds (Sapienza, 1993).
Chemical Reactions and Properties
Bicyclic compounds based on cyclohexanone structures participate in various chemical reactions, including ring-closing metathesis and radical cyclization, leading to the formation of new bicyclic products. These reactions are essential for synthesizing complex molecular architectures found in natural products and potential pharmaceutical compounds (Clive & Cheng, 2001).
Physical Properties Analysis
The physical properties of cyclohexanone derivatives, including their conformations, have been studied using microwave spectroscopy and X-ray diffraction analysis. These studies reveal that the most stable conformer exists in a chair form with substituents in specific positions, providing insights into the stability and dynamics of these molecules (Li, 1983).
Chemical Properties Analysis
The chemical properties of cyclohexanone and related bicyclic compounds, such as their reactivity in various synthetic routes and the influence of different substituents on their chemical behavior, have been extensively studied. These investigations contribute to a comprehensive understanding of the factors governing the reactivity and potential applications of these compounds (Kleinpeter et al., 2017).
Aplicaciones Científicas De Investigación
1. Cationic Photopolymerization of Cyclic Esters
- Methods of Application : The ketone 4,4’-Bicyclohexanone is dissolved in dichloromethane and cooled down in an ice-bath. It is then oxidized by adding m-chloroperoxybenzoic acid (mCPBA) in excess while stirring .
- Results or Outcomes : The process leads to increased reactivity and fast gelation. The material properties depending on the amount and type of crosslinker were evaluated. It was shown that decreasing the amount of crosslinker significantly increased the crystallinity and influenced the mechanical properties as well as shape memory properties .
2. Polycycloacetals via Polytransacetalization
- Summary of Application : 4,4’-Bicyclohexanone is used in the synthesis of polycycloacetals via polytransacetalization of diglycerol bisacetonide. These polycycloacetals are semi-crystalline polymers with high melting points and glass transition temperatures .
- Methods of Application : Diglycerol bisacetonide is synthesized and isolated from acetone and diglycerol. It is directly used in polytransacetalization with 1,4-cyclohexanedione or 4,4’-bicyclohexanone as diketone monomers .
- Results or Outcomes : Polycycloacetals were obtained with molecular weights (Mn) of up to 28 kg mol −1, broad dispersities ( Đ = 1.5–4.0) and as semi-crystalline polymers with high melting points ( Tm = 210–241 °C) and glass transition temperatures ( Tg) of 48 °C or 65 °C .
3. Synthesis of Novel Cyclohexenone Derivatives
- Summary of Application : 4,4’-Bicyclohexanone is used in the synthesis of novel cyclohexenone derivatives incorporating azo, triazene, and tetraazene moieties. These derivatives have been evaluated as antioxidant and antimicrobial agents .
- Methods of Application : The new cyclohexenone derivatives have been synthesized by diazo-coupling reactions using 3,5-diphenylcyclohex-2-en-1-one and hydrazone derivative as versatile scaffolds .
- Results or Outcomes : The new compounds bearing azo, triazene, or tetraazene moieties were evaluated as antioxidant and antimicrobial agents. Compounds 8 and 15 revealed the highest antioxidant activity with inhibition values (53.5%) and (47.8%), respectively .
4. Synthesis of Poly(4,4’-cyclohexylidene bisphenol oxalate)
- Summary of Application : 4,4’-Bicyclohexanone is used in the synthesis of poly(4,4’-cyclohexylidene bisphenol oxalate). This polymer has been tested for the solid-phase extraction of DNA .
- Methods of Application : The polymer is synthesized by the condensation of oxalyl chloride with 4,4’-cyclohexylidene bisphenol .
- Results or Outcomes : The efficacy of the synthesized polymer was tested for the solid-phase extraction of DNA .
5. Synthesis of Novel Cyclohexenone Derivatives Incorporating Azo, Triazene, and Tetraazene Moieties
- Summary of Application : 4,4’-Bicyclohexanone is used in the synthesis of novel cyclohexenone derivatives incorporating azo, triazene, and tetraazene moieties. These derivatives have been evaluated as antioxidant and antimicrobial agents .
- Methods of Application : The new cyclohexenone derivatives have been synthesized by diazo-coupling reactions using 3,5-diphenylcyclohex-2-en-1-one and hydrazone derivative as versatile scaffolds .
- Results or Outcomes : Compounds 8 and 15 revealed the highest antioxidant activity with inhibition values (53.5%) and (47.8%), respectively. In the case of S. aureus, compound 10 exhibited potent antibacterial activity with (95.8%) AI. In the case of E. coli, compound 10 revealed excellent antibacterial activity with (84.6%) AI. In the case of C. albicans, compounds 10, 12 and 14 revealed the best activities with an activity index (66.7–74.1%) .
6. Synthesis, Characterization, and Application of Poly(4,4’-cyclohexylidene bisphenol oxalate)
- Summary of Application : 4,4’-Bicyclohexanone is used in the synthesis of poly(4,4’-cyclohexylidene bisphenol oxalate). This polymer has been tested for the solid-phase extraction of DNA .
- Methods of Application : The polymer is synthesized by the condensation of oxalyl chloride with 4,4’-cyclohexylidene bisphenol .
- Results or Outcomes : The efficacy of the synthesized polymer was tested for the solid-phase extraction of DNA .
Safety And Hazards
Direcciones Futuras
While specific future directions for 4,4’-Bicyclohexanone are not mentioned in the sources, it’s worth noting that cyclic ketones, including 4,4’-Bicyclohexanone, are of interest in the scientific community due to their unique chemical and physical properties. They could potentially find uses in various fields such as materials science, pharmaceuticals, and more.
Relevant Papers
One paper discusses the use of 4,4’-Bicyclohexanone in the synthesis of polycycloacetals . Another paper talks about the synthesis of rigid polyurethanes, polyesters, and polycarbonates from renewable resources, including 4,4’-Bicyclohexanone .
Propiedades
IUPAC Name |
4-(4-oxocyclohexyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIDYCVWAFZRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295192 | |
| Record name | 4,4'-Bicyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bicyclohexanone | |
CAS RN |
23391-99-3 | |
| Record name | [1,1′-Bicyclohexyl]-4,4′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23391-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 100201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023391993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23391-99-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Bicyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Bicyclohexyl]-4,4'-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

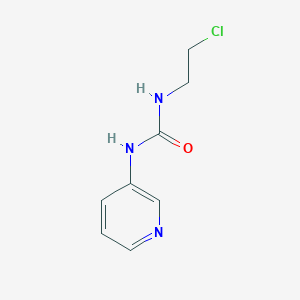
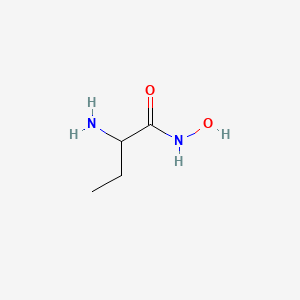
![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)
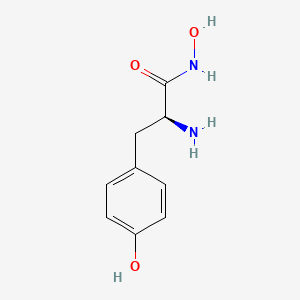
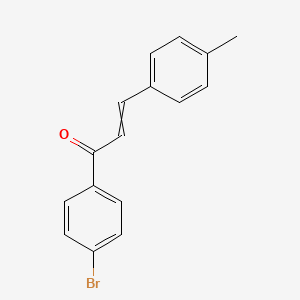
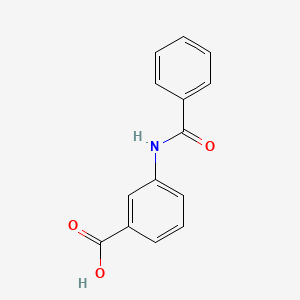
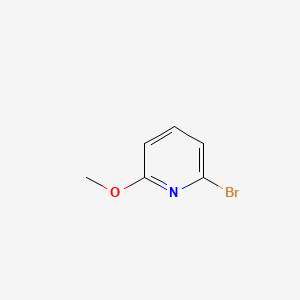
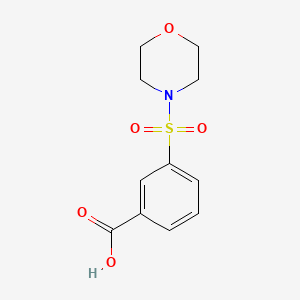
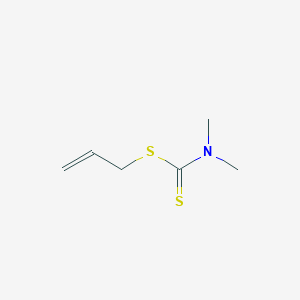
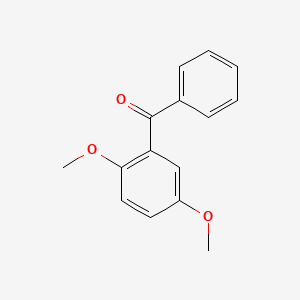
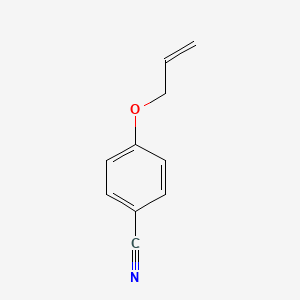
![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)
